4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S It is characterized by the presence of a methoxy group attached to a benzene ring, a sulfonamide group, and a pyridin-3-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride and 3-pyridinemethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-methoxybenzenesulfonyl chloride is reacted with 3-pyridinemethanamine under stirring at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Purification Techniques: Advanced purification techniques like crystallization, distillation, and high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxy-N-(pyridin-3-ylmethyl)benzenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(pyridin-3-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- 4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Uniqueness
4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJUHXDNQKXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644409 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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